Yap-tead-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

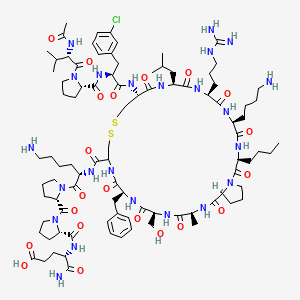

2D Structure

Properties

Molecular Formula |

C93H144ClN23O21S2 |

|---|---|

Molecular Weight |

2019.9 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(3S,6S,9S,12S,15S,24S,27S,30S,33S)-15-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(3-chlorophenyl)propanoyl]amino]-6-(4-aminobutyl)-24-benzyl-3-butyl-9-(3-carbamimidamidopropyl)-27-(hydroxymethyl)-30-methyl-12-(2-methylpropyl)-2,5,8,11,14,23,26,29,32-nonaoxo-18,19-dithia-1,4,7,10,13,22,25,28,31-nonazabicyclo[31.3.0]hexatriacontane-21-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-amino-5-oxopentanoic acid |

InChI |

InChI=1S/C93H144ClN23O21S2/c1-8-9-27-63-89(135)114-41-19-31-70(114)86(132)101-54(6)77(123)112-68(50-118)84(130)110-66(48-56-23-11-10-12-24-56)83(129)113-69(85(131)108-64(29-14-16-39-96)90(136)117-44-22-34-73(117)91(137)115-42-20-32-71(115)87(133)103-59(76(97)122)35-36-74(120)121)51-140-139-45-37-62(80(126)109-65(46-52(2)3)81(127)105-61(30-18-40-100-93(98)99)78(124)104-60(79(125)107-63)28-13-15-38-95)106-82(128)67(49-57-25-17-26-58(94)47-57)111-88(134)72-33-21-43-116(72)92(138)75(53(4)5)102-55(7)119/h10-12,17,23-26,47,52-54,59-73,75,118H,8-9,13-16,18-22,27-46,48-51,95-96H2,1-7H3,(H2,97,122)(H,101,132)(H,102,119)(H,103,133)(H,104,124)(H,105,127)(H,106,128)(H,107,125)(H,108,131)(H,109,126)(H,110,130)(H,111,134)(H,112,123)(H,113,129)(H,120,121)(H4,98,99,100)/t54-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69?,70-,71-,72-,73-,75-/m0/s1 |

InChI Key |

QRAZSFFSGBFSLJ-SBWHOZIBSA-N |

Isomeric SMILES |

CCCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(CSSCC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CCCNC(=N)N)CC(C)C)NC(=O)[C@H](CC3=CC(=CC=C3)Cl)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)C)C(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCC(=O)O)C(=O)N)CC7=CC=CC=C7)CO)C |

Canonical SMILES |

CCCCC1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCCNC(=N)N)CC(C)C)NC(=O)C(CC3=CC(=CC=C3)Cl)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C)C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCC(=O)O)C(=O)N)CC7=CC=CC=C7)CO)C |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery and Development of YAP-TEAD Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The transcriptional coactivator Yes-associated protein (YAP) and its interaction with the TEA domain (TEAD) family of transcription factors represent a critical node in the Hippo signaling pathway. Dysregulation of this pathway and the subsequent activation of the YAP-TEAD transcriptional complex are increasingly implicated in the development and progression of various cancers. This has spurred a significant effort in the discovery and development of novel therapeutic agents that can disrupt this interaction. While a specific inhibitor designated "Yap-tead-IN-1" is not prominently featured in publicly available scientific literature, this guide will delve into the core principles of YAP-TEAD inhibitor discovery and development, drawing upon preclinical and clinical data from pioneering molecules in this class.

The Hippo Signaling Pathway and the Rationale for Targeting YAP-TEAD

The Hippo pathway is a key regulator of organ size, cell proliferation, and apoptosis. When the pathway is active, a kinase cascade leads to the phosphorylation of YAP, resulting in its cytoplasmic sequestration and degradation. However, when the Hippo pathway is inactivated, unphosphorylated YAP translocates to the nucleus, where it binds to TEAD transcription factors to drive the expression of genes that promote cell growth and inhibit apoptosis.[1] In many cancers, mutations in upstream Hippo pathway components lead to the constitutive activation of the YAP-TEAD complex, making it a compelling target for therapeutic intervention.

The discovery of small molecules that inhibit the YAP-TEAD interaction has been a significant challenge due to the large and relatively flat protein-protein interaction surface. However, the identification of a druggable lipid-binding pocket within the TEAD protein has provided a viable strategy for the development of potent and selective inhibitors.

Discovery and Preclinical Development of YAP-TEAD Inhibitors: The Case of K-975

The discovery of the potent and selective TEAD inhibitor, K-975, provides a compelling case study in the preclinical development of this class of drugs.

Quantitative Data for K-975

| Parameter | Value | Cell Line | Assay Type |

| GI50 | ~20 nmol/L | NCI-H226 (human malignant pleural mesothelioma) | Cell Proliferation Assay |

Mechanism of Action

K-975 was identified through a high-throughput screening campaign using a CTGF-luciferase reporter assay system.[2] X-ray crystallography studies revealed that K-975 covalently binds to a conserved cysteine residue (Cys359 in TEAD1) located within the central palmitate-binding pocket of TEAD.[1][3] This covalent modification inhibits the S-palmitoylation of TEAD, a post-translational modification essential for its interaction with YAP and TAZ.[1][3] Consequently, K-975 disrupts the formation of the YAP/TAZ-TEAD transcriptional complex, leading to the downregulation of target gene expression and potent anti-tumor effects in preclinical models of malignant pleural mesothelioma (MPM).[1][3]

Experimental Protocols

Surface Plasmon Resonance (SPR) Assay for YAP-TEAD Interaction:

This assay is used to quantitatively measure the binding affinity between YAP and TEAD and to assess the inhibitory activity of compounds like K-975.

-

Immobilization: Recombinant TEAD protein is immobilized on a sensor chip.

-

Binding: A solution containing a peptide corresponding to the TEAD-binding domain of YAP is flowed over the sensor surface, and the binding is measured in real-time.

-

Inhibition: To test for inhibition, the TEAD-coated sensor chip is pre-incubated with the test compound (e.g., K-975) before the YAP peptide is introduced. A reduction in the binding signal indicates that the compound is inhibiting the YAP-TEAD interaction.

Co-Immunoprecipitation (Co-IP) Assay for YAP-TEAD Interaction in Cells:

This technique is used to confirm the disruption of the YAP-TEAD interaction within a cellular context.

-

Cell Lysis: Cells (e.g., NCI-H226) are treated with the test compound or a vehicle control and then lysed to release cellular proteins.

-

Immunoprecipitation: An antibody specific to either YAP or TEAD is added to the cell lysate to bind to its target protein and any associated proteins.

-

Pull-down: Protein A/G beads are used to capture the antibody-protein complexes.

-

Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against both YAP and TEAD to determine if they were interacting. A reduced amount of the co-immunoprecipitated protein in the compound-treated sample compared to the control indicates disruption of the interaction.

Clinical Development of YAP-TEAD Inhibitors: The Case of VT3989

VT3989 is a first-in-class, oral, potent, and selective inhibitor of TEAD palmitoylation that has advanced into clinical trials, demonstrating the therapeutic potential of this drug class.

Clinical Trial Data for VT3989 in Mesothelioma

| Parameter | Value | Patient Population |

| Disease Control Rate | 86% | Patients with refractory mesothelioma treated at optimized dose levels |

| Safety Profile | Generally well-tolerated with mainly low-grade adverse events | Patients with advanced solid tumors |

Mechanism of Action

Similar to K-975, VT3989 functions by inhibiting the autopalmitoylation of TEAD proteins. This prevents the conformational changes required for YAP/TAZ binding, thereby disrupting the downstream transcriptional activity of the complex.[4] Preclinical studies showed that VT3989 has selectivity for cancer cells with neurofibromatosis 2 (NF2) deficiency, a common genetic alteration in mesothelioma that leads to Hippo pathway inactivation.[5]

Experimental Protocols

TEAD Palmitoylation Assay (Acyl-PEGyl Exchange Gel-Shift - APEGS):

This assay is used to directly assess the ability of a compound to inhibit TEAD palmitoylation.

-

Cell Treatment: Cells are treated with the test compound (e.g., VT3989).

-

Lysis and Thiol Blocking: Cells are lysed, and free thiol groups on proteins are blocked.

-

Palmitate Cleavage: The thioester linkage of palmitate to cysteine residues is cleaved, exposing the thiol group.

-

PEGylation: A large PEG molecule is attached to the newly exposed thiol group.

-

Gel Electrophoresis and Western Blotting: The PEGylated proteins are separated by size using SDS-PAGE. The addition of the large PEG molecule causes a noticeable shift in the migration of the palmitoylated protein. A decrease in the shifted band in the compound-treated sample indicates inhibition of palmitoylation.

Mesothelioma Xenograft Model:

This in vivo model is crucial for evaluating the anti-tumor efficacy of YAP-TEAD inhibitors.

-

Cell Implantation: Human mesothelioma cells (e.g., NCI-H226) are subcutaneously injected into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are treated with the test compound (e.g., VT3989) or a vehicle control, typically via oral gavage.

-

Efficacy Evaluation: Tumor volume is measured regularly to assess the rate of tumor growth inhibition. At the end of the study, tumors can be excised for further analysis, such as target gene expression.

The Drug Discovery and Development Workflow

The journey from identifying a therapeutic target to a clinically approved drug is a long and complex process. The following diagram illustrates a generalized workflow for the discovery and development of a YAP-TEAD inhibitor.

Conclusion

The targeting of the YAP-TEAD transcriptional complex represents a promising new frontier in cancer therapy. The successful preclinical development of inhibitors like K-975 and the encouraging clinical data from VT3989 validate the therapeutic potential of this approach. This technical guide provides a foundational understanding of the discovery and development process for this exciting new class of anti-cancer agents. As research continues, the refinement of existing inhibitors and the discovery of new chemical entities targeting the YAP-TEAD axis will undoubtedly pave the way for more effective and personalized cancer treatments.

References

- 1. Establishment and histopathological study of patient-derived xenograft models and primary cell lines of epithelioid malignant peritoneal mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Patient Derived mouse xenograft model [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

Yap-tead-IN-1: A Technical Guide to a Potent Chemical Probe for TEAD Transcription Factors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional coactivator Yes-associated protein (YAP) and its paralog TAZ are the primary downstream effectors of this pathway. In the nucleus, YAP/TAZ interact with the TEA domain (TEAD) family of transcription factors (TEAD1-4) to drive the expression of genes that promote cell growth and inhibit apoptosis. The interaction between YAP and TEAD is therefore a key node for therapeutic intervention in cancers characterized by aberrant Hippo pathway signaling.

Yap-tead-IN-1 is a potent and selective peptide-based inhibitor of the YAP-TEAD protein-protein interaction. This 17-mer cyclic peptide was designed to mimic the binding interface of YAP with TEAD, thereby competitively disrupting their interaction and inhibiting TEAD-dependent transcription. This technical guide provides an in-depth overview of this compound as a chemical probe, including its biochemical and cellular activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.

| Parameter | Value | Assay | Reference |

| IC50 (YAP-TEAD Interaction) | 25 nM | Cell-free assay | [1] |

| Binding Affinity (Kd) to TEAD1 | 15 nM | Not Specified | |

| Binding Affinity (Kd) of YAP (50-171) to TEAD1 | 40 nM | Not Specified |

Table 1: Biochemical Activity of this compound

| Parameter | Cell Line | Value | Assay | Reference |

| EC50 | MCF7 | 1.6 nM | Cell Viability | [1] |

| Inhibition of TEAD-driven transcription | H226 | Dose-dependent | Luciferase Reporter Assay | [1] |

| Inhibition of colony formation | H226 | Dose-dependent | Colony Formation Assay | [1] |

Table 2: Cellular Activity of this compound

Signaling Pathway

The Hippo signaling pathway and the mechanism of action of this compound are depicted in the following diagram.

Caption: The Hippo Signaling Pathway and this compound Mechanism of Action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the disruption of the YAP-TEAD protein-protein interaction in a high-throughput format.

Caption: TR-FRET Experimental Workflow.

Methodology:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA).

-

Dilute recombinant GST-tagged TEAD and His-tagged YAP to the desired concentrations in assay buffer.

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare a mixture of anti-GST-Terbium (donor) and anti-His-d2 (acceptor) antibodies in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of this compound dilutions or vehicle control to each well.

-

Add 5 µL of the GST-TEAD and His-YAP mixture to each well.

-

Incubate for 60 minutes at room temperature.

-

Add 10 µL of the antibody mixture to each well.

-

Incubate for 2 hours at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate using a TR-FRET-compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (Terbium) and 665 nm (d2).

-

Calculate the 665/620 nm emission ratio for each well.

-

Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based immunoassay provides a sensitive method for detecting the disruption of the YAP-TEAD interaction.

References

The Disruptor's Guide: A Technical Whitepaper on the Basic Research Applications of Yap-tead-IN-1

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the utilization of Yap-tead-IN-1, a potent peptide-based inhibitor of the YAP-TEAD protein-protein interaction, in basic research. Its primary application lies in the interrogation of the Hippo signaling pathway, a critical regulator of cell proliferation, apoptosis, and organ size, which is frequently dysregulated in various forms of cancer.

Core Concepts: The Hippo Pathway and YAP-TEAD Interaction

The Hippo signaling pathway is a complex kinase cascade that ultimately controls the nuclear localization and activity of the transcriptional co-activators Yes-associated protein (YAP) and its paralog TAZ. In its "on" state, the Hippo pathway phosphorylates YAP/TAZ, leading to their cytoplasmic retention and degradation. When the pathway is "off," unphosphorylated YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4). This interaction is the critical nexus for activating a transcriptional program that promotes cell proliferation and inhibits apoptosis.[1][2][3] Dysregulation of this pathway, leading to constitutive YAP/TAZ-TEAD activity, is a key driver in the development and progression of numerous cancers.[1][4]

This compound is a 17-mer peptide designed to competitively inhibit the binding of YAP to TEAD, thereby preventing the transcription of downstream target genes.[5] Its high potency and specificity make it a valuable tool for dissecting the roles of the YAP-TEAD axis in various biological processes.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other relevant small molecule inhibitors of the YAP-TEAD interaction. This data is essential for experimental design and interpretation.

| Inhibitor | Target | IC50 | Binding Affinity (Kd) | Assay Type | Reference |

| This compound | YAP-TEAD Interaction | 25 nM | 15 nM (for TEAD1) | In vitro binding assay | [5] |

| CPD3.1 | YAP-TEAD Interaction | 40 µM (TEAD1), 33 µM (TEAD2), 44 µM (TEAD3), 36 µM (TEAD4) | Not Reported | Cell-based reporter assay | [1][2] |

| MYF-03-69 | TEAD (covalent) | 45 nM | Not Reported | Cell-based reporter assay | [6] |

| IAG933 | YAP-TEAD Interaction | Not Reported | Not Reported | In vivo tumor regression | [7][8][9] |

| Cell Line | Inhibitor | Effect | Concentration | Assay Type | Reference |

| NCI-H226 | MYF-03-69 | Downregulation of CTGF, CYR61 | Not Specified | qRT-PCR | [6] |

| MDA-MB-231 | MGH-CP12 | Inhibition of Cyr61, CTGF, ANKRD1 expression | Not Specified | qPCR | [10] |

| Huh7 | MGH-CP1 | 43% inhibition of tumor growth | 50 mg/kg (daily) | In vivo xenograft | [4] |

| H1299 | Celastrol | Dose-dependent inhibition of cell proliferation | 0.25 - 5 µM | Cell counting | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound and similar inhibitors to investigate the YAP-TEAD signaling axis.

TEAD-Responsive Luciferase Reporter Assay

This assay is a robust method to quantify the transcriptional activity of the YAP-TEAD complex in a cellular context.

Materials:

-

HEK293T or other suitable cell line

-

TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)[10]

-

Renilla luciferase plasmid (for normalization)

-

Lipofectamine 2000 or other transfection reagent

-

Dual-Luciferase Reporter Assay System

-

This compound or other inhibitor

-

24-well cell culture plates

-

Luminometer

Protocol:

-

Seed cells in a 24-well plate and grow overnight to ~70-80% confluency.

-

Co-transfect the cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

24 hours post-transfection, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubate the cells for an additional 24-48 hours.

-

Wash the cells twice with PBS.

-

Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay kit.

-

Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[12][13]

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Co-Immunoprecipitation (Co-IP) to Assess YAP-TEAD Interaction

Co-IP is a standard technique to verify the physical interaction between YAP and TEAD and to assess the disruptive effect of inhibitors like this compound.

Materials:

-

Cell line of interest (e.g., HEK293T, NCI-H226)

-

This compound or other inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibody against YAP or TEAD for immunoprecipitation (IP)

-

Antibody against the corresponding binding partner for western blotting (WB)

-

Protein A/G agarose beads

-

SDS-PAGE gels and western blotting apparatus

Protocol:

-

Culture cells to ~90% confluency and treat with this compound or vehicle control for the desired time (e.g., 24 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates by incubating with Protein A/G agarose beads.

-

Incubate the pre-cleared lysates with the primary antibody for IP (e.g., anti-YAP) overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with the primary antibody against the co-immunoprecipitated protein (e.g., anti-TEAD).

-

Visualize the protein bands using an appropriate secondary antibody and detection reagent. A decrease in the co-immunoprecipitated protein in the inhibitor-treated sample indicates disruption of the YAP-TEAD interaction.[1][6][14]

Cell Proliferation Assay (e.g., MTT or EdU Assay)

This assay measures the effect of this compound on the growth of cancer cells that are dependent on YAP-TEAD signaling.

Materials:

-

Cancer cell line with known YAP-TEAD dependency

-

This compound

-

96-well cell culture plates

-

MTT reagent or EdU proliferation assay kit

-

Plate reader

Protocol (MTT Assay):

-

Seed cells in a 96-well plate at a low density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control to determine the dose-response effect of the inhibitor.[11]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the core signaling pathway and a typical experimental workflow for studying this compound.

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for characterizing this compound.

References

- 1. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]

- 7. Direct and selective pharmacological disruption of the YAP-TEAD interface by IAG933 inhibits Hippo-dependent and RAS-MAPK-altered cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct and selective pharmacological disruption of the YAP-TEAD interface inhibits cancers with genetic alterations in the Hippo and RAS-MAPK pathways - OAK Open Access Archive [oak.novartis.com]

- 9. blog.cellsignal.com [blog.cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. Identification of Celastrol as a Novel YAP-TEAD Inhibitor for Cancer Therapy by High Throughput Screening with Ultrasensitive YAP/TAZ–TEAD Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Luciferase reporter assay [bio-protocol.org]

- 13. 2.9. TEAD Reporter Activity [bio-protocol.org]

- 14. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the YAP-TEAD-IN-1 Binding Site

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the binding site for YAP-TEAD-IN-1, a potent inhibitor of the Yes-associated protein (YAP) and Transcriptional Enhanced Associate Domain (TEAD) protein-protein interaction. This interaction is a critical downstream node of the Hippo signaling pathway and a high-value target for therapeutic intervention in various cancers.

Introduction: The Hippo Pathway and the YAP-TEAD Nexus

The Hippo signaling pathway is an evolutionarily conserved signaling cascade that plays a fundamental role in regulating organ size, cell proliferation, and apoptosis.[1][2] Dysregulation of this pathway is frequently implicated in cancer development.[1][3] The pathway's core consists of a kinase cascade including MST1/2 and LATS1/2.[2] When the Hippo pathway is active (or "ON"), this kinase cascade phosphorylates the transcriptional co-activator YAP.[4] Phosphorylated YAP is sequestered in the cytoplasm, often by binding to 14-3-3 proteins, and is subsequently targeted for degradation.[4]

Conversely, when the Hippo pathway is inactive ("OFF"), unphosphorylated YAP translocates to the nucleus.[1] In the nucleus, YAP, which lacks a DNA-binding domain, partners with transcription factors to exert its function.[5][6] The primary and most critical partners for YAP's oncogenic activity are the TEAD family of transcription factors (TEAD1-4).[5][7] The formation of the YAP-TEAD complex drives the transcription of a host of genes that promote cell proliferation, and survival, and inhibit apoptosis, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic protein 61 (Cyr61).[4][8] Given its central role in driving tumor growth, the disruption of the YAP-TEAD protein-protein interaction (PPI) has become a major focus for cancer drug discovery.[9][10]

The Structural Basis of the YAP-TEAD Interaction

The molecular understanding of the YAP-TEAD interface is largely informed by the crystal structure of the human YAP-TEAD1 complex (PDB: 3KYS).[11][12] The structure reveals that the TEAD-binding domain of YAP is an extended peptide that wraps around the globular surface of TEAD's C-terminal YAP-binding domain.[11][12][13] The interaction is extensive and occurs across three distinct, highly conserved interfaces:[10][11][13]

-

Interface 1: An antiparallel β-sheet is formed between the β-strand of YAP (residues 52-58) and a β-strand of TEAD. This interface is characterized by intermolecular hydrogen bonds.[8][13]

-

Interface 2: An α-helix in YAP (residues 61-73) nestles into a hydrophobic groove on the surface of TEAD. This interaction is mediated by key hydrophobic residues within a conserved LxxLF motif in YAP.[11][14]

-

Interface 3: A twisted-coil or Ω-loop region of YAP (residues 86-100) inserts key side chains into a deep and well-defined hydrophobic pocket on TEAD.[11][13] Structural and mutational analyses have confirmed that this interface is the most critical for the stability of the YAP-TEAD complex.[10][11][12]

This deep hydrophobic pocket at Interface 3 is the primary binding site for this compound and many other small molecule and peptide inhibitors.

This compound: A Potent Peptide Inhibitor

This compound is a 17-mer synthetic peptide designed as a potent and competitive inhibitor of the YAP-TEAD interaction.[15] By mimicking the binding motif of YAP, it occupies the binding site on TEAD, thereby preventing the recruitment of endogenous YAP and halting the subsequent transcriptional program.

Mechanism of Action: this compound acts as a competitive inhibitor. It directly binds to the YAP-binding domain of TEAD proteins. Its high affinity for this site physically occludes the binding of the native YAP co-activator. This disruption of the YAP-TEAD complex prevents the transcription of downstream target genes that are essential for rapid cell proliferation and survival.

Quantitative Data on YAP-TEAD Inhibitors

The development of YAP-TEAD inhibitors is an active area of research. The binding affinities and inhibitory concentrations of these compounds are key metrics for their evaluation. The table below summarizes quantitative data for this compound and other notable inhibitors targeting this interface.

| Compound | Type | Target | Assay | Value | Reference |

| This compound | 17-mer Peptide | TEAD1 | Binding Affinity (Kd) | 15 nM | [15] |

| This compound | 17-mer Peptide | YAP-TEAD Interaction | Inhibition (IC50) | 25 nM | [15] |

| YAP (50-171) | Endogenous Ligand | TEAD1 | Binding Affinity (Kd) | 40 nM | [15] |

| CPD3.1 | Small Molecule | YAP-TEAD1 Interaction | Inhibition (IC50) | 40 µM | [16] |

| CPD3.1 | Small Molecule | YAP-TEAD2 Interaction | Inhibition (IC50) | 33 µM | [16] |

| CPD3.1 | Small Molecule | YAP-TEAD3 Interaction | Inhibition (IC50) | 44 µM | [16] |

| CPD3.1 | Small Molecule | YAP-TEAD4 Interaction | Inhibition (IC50) | 36 µM | [16] |

| mCMY020 | Small Molecule | TEAD-LUC Reporter | Inhibition (IC50) | 162.1 nM | [17] |

| BY03 | Small Molecule | TEAD1 | Binding Affinity (KD) | 9.4 μM | [10] |

| BY03 | Small Molecule | Luciferase Reporter | Inhibition (IC50) | 1.5 µM | [10] |

Visualizing the YAP-TEAD Signaling Axis and Inhibition

The following diagrams illustrate the core signaling pathway and a general workflow for inhibitor discovery.

Caption: The Hippo Signaling Pathway and Point of Inhibition.

Caption: Workflow for YAP-TEAD Inhibitor Discovery and Validation.

Key Experimental Protocols

The characterization of the this compound binding site and its inhibitory function relies on a suite of biochemical and cell-based assays. Detailed below are the methodologies for three cornerstone experiments.

This protocol is used to qualitatively assess whether an inhibitor can disrupt the interaction between YAP and TEAD within a cellular context.

-

Cell Culture and Treatment: Culture cells known to have high YAP-TEAD activity (e.g., NF2-deficient mesothelioma cells or HEK293T cells overexpressing tagged YAP and TEAD) to ~80-90% confluency. Treat the cells with the inhibitor (e.g., this compound) at various concentrations for a predetermined time (e.g., 4-24 hours). Include a vehicle-only (e.g., DMSO) control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with periodic vortexing.

-

Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Immunoprecipitation: Pre-clear the lysate by incubating with protein A/G beads for 1 hour. Following centrifugation, incubate a portion of the supernatant with an antibody against one of the binding partners (e.g., anti-TEAD antibody) overnight at 4°C with gentle rotation. A negative control using a non-specific IgG antibody is crucial.

-

Complex Capture: Add fresh protein A/G beads to the antibody-lysate mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold Co-IP wash buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the other binding partner (e.g., anti-YAP antibody). A decrease in the co-precipitated protein in inhibitor-treated samples compared to the control indicates disruption of the interaction.[16][17]

This cell-based functional assay measures the transcriptional activity of the YAP-TEAD complex.

-

Cell Seeding and Transfection: Seed cells (e.g., HEK293A) in a multi-well plate (e.g., 96-well). Co-transfect the cells with two plasmids: one containing a luciferase reporter gene downstream of multiple TEAD-binding sites (e.g., 8xGTIIC-luciferase) and a second plasmid expressing Renilla luciferase for normalization. Plasmids expressing YAP and TEAD can also be co-transfected to boost the signal.

-

Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing the inhibitor at a range of concentrations in serial dilution. Include a vehicle-only control.

-

Incubation: Incubate the cells with the inhibitor for a specified period (e.g., 24 hours).

-

Cell Lysis and Luminescence Measurement: Lyse the cells using the passive lysis buffer provided with a dual-luciferase assay kit. Measure the firefly luciferase activity and then the Renilla luciferase activity in each well using a luminometer.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number. Plot the normalized activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value, which represents the concentration of inhibitor required to reduce TEAD transcriptional activity by 50%.[16][18]

FP is a biophysical technique used in a high-throughput format to screen for molecules that disrupt the binding of a fluorescently labeled peptide to a larger protein.

-

Reagents and Preparation:

-

Protein: Purified recombinant TEAD protein (YAP-binding domain).

-

Fluorescent Probe: A synthetic peptide derived from the YAP binding motif (e.g., residues from Interface 3) labeled with a fluorophore (e.g., FITC).

-

Assay Buffer: A buffer optimized for protein stability and binding (e.g., PBS with 0.01% Triton X-100).

-

-

Assay Principle: When the small, fluorescently labeled YAP peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to the much larger TEAD protein, its tumbling is restricted, and the fluorescence polarization signal increases significantly.

-

Procedure:

-

Dispense the TEAD protein and the fluorescent YAP peptide probe into the wells of a low-volume, black microplate (e.g., 384- or 1536-well).

-

Add test compounds from a chemical library to the wells.

-

Incubate the plate at room temperature for a set time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

-

Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.

-

Data Interpretation: Compounds that disrupt the YAP-TEAD interaction will displace the fluorescent probe from the TEAD protein, causing a decrease in the polarization signal. A significant drop in polarization identifies a "hit" compound. The potency of hit compounds can be determined by performing dose-response experiments to calculate an IC50 value.[17]

References

- 1. blog.cellsignal.com [blog.cellsignal.com]

- 2. New Insights into YAP/TAZ-TEAD-Mediated Gene Regulation and Biological Processes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. YAP1 Exerts Its Transcriptional Control via TEAD-Mediated Activation of Enhancers | PLOS Genetics [journals.plos.org]

- 6. YAP1 Exerts Its Transcriptional Control via TEAD-Mediated Activation of Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Toward the Discovery of a Novel Class of YAP–TEAD Interaction Inhibitors by Virtual Screening Approach Targeting YAP–TEAD Protein–Protein Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are TEAD1 inhibitors and how do they work? [synapse.patsnap.com]

- 10. Hot Spot Analysis of YAP-TEAD Protein-Protein Interaction Using the Fragment Molecular Orbital Method and Its Application for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural insights into the YAP and TEAD complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rcsb.org [rcsb.org]

- 13. researchgate.net [researchgate.net]

- 14. Dissection of the interaction between the intrinsically disordered YAP protein and the transcription factor TEAD | eLife [elifesciences.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma | Life Science Alliance [life-science-alliance.org]

Unraveling the Therapeutic Potential of Yap-Tead-IN-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploratory analysis of Yap-tead-IN-1, a potent peptide inhibitor of the YAP-TEAD protein-protein interaction. The dysregulation of the Hippo signaling pathway, leading to the activation of the transcriptional co-activator Yes-associated protein (YAP) and its binding to TEA domain (TEAD) transcription factors, is a critical driver in the development and progression of various cancers. This document outlines the core mechanism of this compound, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a competitive inhibitor that directly targets the interaction between YAP and TEAD proteins.[1][2] This interaction is a crucial downstream event in the Hippo signaling pathway. When the Hippo pathway is inactive, YAP translocates to the nucleus and binds to TEAD transcription factors, leading to the expression of genes that promote cell proliferation and inhibit apoptosis, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).[3][4][5] By disrupting the YAP-TEAD complex, this compound effectively blocks this transcriptional program, thereby inhibiting cancer cell growth and survival.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other relevant YAP-TEAD inhibitors.

| Inhibitor | Target | IC50 | Binding Affinity (Kd) | Reference |

| This compound | YAP-TEAD Interaction | 25 nM | 15 nM (to TEAD1), 40 nM (to YAP) | [1][2] |

| CPD3.1 | YAP-TEAD Interaction | 48 µM | Not Reported | [4] |

| MYF-03-69 | YAP-TEAD Interaction | 56 nM | Not Reported | [6] |

| MGH-CP1 | TEAD Autopalmitoylation | 1.68 µM (Reporter Assay) | Not Reported | [7] |

| Inhibitor | Cell Line | Assay | Effect | IC50 | Reference |

| CPD3.1 | HeLa | TEAD-dependent reporter | Inhibition | ~40 µM (TEAD1) | [4] |

| MYF-03-69 | NCI-H226 | TEAD reporter | Inhibition | 45 nM | [6] |

| Celastrol | H1299 | Cell Viability | Decrease | Not specified | [1] |

| VT107 | NCI-H2052, NCI-H226 | Cell Viability | Decrease | 18 nM (H2052), 32 nM (H226) | [8] |

Signaling Pathway and Inhibitory Mechanism

The diagram below illustrates the Hippo signaling pathway and the point of intervention for this compound.

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments to analyze the effects of this compound are provided below. These are generalized protocols that should be optimized for specific cell lines and experimental conditions.

Luciferase Reporter Assay for YAP-TEAD Transcriptional Activity

This assay quantifies the transcriptional activity of the YAP-TEAD complex. A reporter construct containing TEAD-binding sites upstream of a luciferase gene is introduced into cells. Inhibition of the YAP-TEAD interaction by this compound results in decreased luciferase expression.[9][10][11]

Methodology:

-

Cell Seeding: Seed cells (e.g., HEK293T, NCI-H226) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Transfection: Co-transfect cells with a TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-lux) and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for another 24-48 hours.

-

Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Caption: Workflow for a YAP-TEAD luciferase reporter assay.

Co-Immunoprecipitation (Co-IP) to Assess YAP-TEAD Interaction

Co-IP is used to verify the direct interaction between YAP and TEAD and to demonstrate the disruptive effect of this compound on this complex.[12][13][14]

Methodology:

-

Cell Culture and Treatment: Culture cells to 80-90% confluency and treat with this compound or vehicle control for the desired time.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to either YAP or TEAD overnight at 4°C.

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both YAP and TEAD.

Caption: Workflow for a Co-Immunoprecipitation experiment.

Western Blotting for Downstream Target Proteins

Western blotting is used to measure the protein levels of YAP, TEAD, and their downstream targets like CTGF and CYR61 to confirm the functional consequences of this compound treatment.[2][15][16]

Methodology:

-

Sample Preparation: Treat cells with this compound, lyse them in RIPA buffer, and determine protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for YAP, TEAD, CTGF, CYR61, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and viability of cancer cells.[1][8]

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Treatment: After 24 hours, treat the cells with a range of concentrations of this compound.

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

Viability Measurement: Add a viability reagent (e.g., MTT, MTS, or a reagent from a CellTiter-Glo® kit) to each well and incubate as per the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

This compound represents a promising therapeutic agent for cancers driven by aberrant Hippo pathway signaling. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate its efficacy and mechanism of action. The detailed experimental workflows and visualization of the signaling pathway offer a clear framework for designing and executing robust preclinical studies to evaluate the full therapeutic potential of targeting the YAP-TEAD interaction.

References

- 1. Identification of Celastrol as a Novel YAP-TEAD Inhibitor for Cancer Therapy by High Throughput Screening with Ultrasensitive YAP/TAZ–TEAD Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio.unipd.it [bio.unipd.it]

- 3. Transcriptional regulation of CYR61 and CTGF by LM98: a synthetic YAP-TEAD inhibitor that targets in-vitro vasculogenic mimicry in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Upregulation of CYR61 by TGF-β and YAP signaling exerts a counter-suppression of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]

- 7. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]

- 12. Principle and Protocol of Co-Immunoprecipitation - Creative BioMart [creativebiomart.net]

- 13. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 14. bitesizebio.com [bitesizebio.com]

- 15. bio.unipd.it [bio.unipd.it]

- 16. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for Yap-tead-IN-1 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development of various cancers. The transcriptional coactivator Yes-associated protein (YAP) and its paralog TAZ are the main downstream effectors of this pathway. In their active state, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors to drive the expression of genes that promote cell growth and inhibit apoptosis. The interaction between YAP and TEAD is therefore a key therapeutic target for cancers with a dysregulated Hippo pathway.

Yap-tead-IN-1 is a potent and competitive peptide inhibitor of the YAP-TEAD interaction.[1][2] This 17-mer peptide has been shown to disrupt the formation of the YAP-TEAD transcriptional complex, making it a valuable tool for studying the biological functions of this interaction and for the development of novel anticancer therapeutics. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Mechanism of Action

This compound functions by competitively binding to TEAD transcription factors, thereby preventing their interaction with YAP. This inhibition blocks the transcriptional activation of YAP/TEAD target genes, leading to a reduction in cell proliferation and survival in cancer cells dependent on this signaling axis. The inhibitory activity of this compound is characterized by a low nanomolar IC50 value, indicating its high potency.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a quick reference for its biochemical and cellular activity.

| Parameter | Value | Reference |

| IC50 (YAP-TEAD Interaction) | 25 nM | [1][2] |

| Binding Affinity (Kd for TEAD1) | 15 nM | [1][2] |

| Binding Affinity (Kd for YAP 50-171) | 40 nM | [1][2] |

Signaling Pathway Diagram

The following diagram illustrates the Hippo signaling pathway and the point of intervention for this compound.

Caption: The Hippo signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for evaluating the in vitro activity of this compound.

Caption: General experimental workflow for in vitro characterization of this compound.

Experimental Protocols

TEAD-Responsive Luciferase Reporter Assay

This assay measures the ability of this compound to inhibit the transcriptional activity of the YAP-TEAD complex.

Materials:

-

HEK293T cells (or other suitable cell line with low endogenous Hippo signaling)

-

TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)

-

Renilla luciferase plasmid (for normalization)

-

Lipofectamine 2000 or other transfection reagent

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

Dual-Luciferase Reporter Assay System

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Transfection: Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid (100 ng/well) and the Renilla luciferase plasmid (10 ng/well) using Lipofectamine 2000 according to the manufacturer's protocol.

-

Inhibitor Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 25, 50, 100, 500 nM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for another 24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

GST Pull-Down Assay

This assay directly assesses the ability of this compound to disrupt the interaction between purified GST-TEAD and YAP.

Materials:

-

Purified GST-tagged TEAD protein

-

Purified His-tagged YAP protein (containing the TEAD-binding domain)

-

Glutathione-Sepharose beads

-

Pull-down buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT, protease inhibitors)

-

Wash buffer (same as pull-down buffer)

-

Elution buffer (e.g., 10 mM reduced glutathione in 50 mM Tris-HCl pH 8.0)

-

This compound

-

SDS-PAGE gels and Western blot reagents

-

Anti-His tag antibody and anti-GST tag antibody

Protocol:

-

Bead Preparation: Wash Glutathione-Sepharose beads with pull-down buffer.

-

Protein Binding: Incubate the purified GST-TEAD protein with the washed beads for 1 hour at 4°C with gentle rotation to immobilize the protein.

-

Washing: Wash the beads three times with wash buffer to remove unbound GST-TEAD.

-

Inhibitor and Prey Incubation: Add the purified His-YAP protein and various concentrations of this compound to the beads. Include a no-inhibitor control. Incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Wash the beads five times with wash buffer to remove unbound proteins.

-

Elution: Elute the bound proteins by adding elution buffer and incubating for 10 minutes at room temperature.

-

Analysis: Analyze the eluted samples by SDS-PAGE and Western blotting using anti-His and anti-GST antibodies to detect YAP and TEAD, respectively. A decrease in the amount of pulled-down His-YAP in the presence of this compound indicates inhibition of the interaction.

Co-Immunoprecipitation (Co-IP)

This assay is used to confirm the disruption of the endogenous YAP-TEAD interaction in a cellular context.

Materials:

-

Cancer cell line with high YAP-TEAD activity (e.g., NCI-H226)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-YAP antibody or anti-TEAD antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blot reagents

-

Anti-YAP and anti-TEAD antibodies for detection

Protocol:

-

Cell Treatment: Culture NCI-H226 cells to 80-90% confluency and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an anti-YAP or anti-TEAD antibody overnight at 4°C. Then, add Protein A/G magnetic beads and incubate for another 2-4 hours.

-

Washing: Wash the beads extensively with wash buffer.

-

Elution: Elute the immunoprecipitated protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and perform Western blotting with antibodies against YAP and TEAD. A reduction in the co-immunoprecipitated protein in the presence of this compound indicates disruption of the endogenous interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of this compound to its target (TEAD) in intact cells.

Materials:

-

Cell line of interest

-

This compound

-

PBS and lysis buffer

-

PCR tubes

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blot reagents

-

Anti-TEAD antibody

Protocol:

-

Cell Treatment: Treat intact cells with this compound or vehicle control for a defined period.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for 3 minutes.

-

Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles and separate the soluble fraction from the precipitated proteins by centrifugation at high speed.

-

Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-TEAD antibody.

-

Data Analysis: Quantify the band intensities. The binding of this compound to TEAD will stabilize the protein, leading to a higher amount of soluble TEAD at elevated temperatures compared to the vehicle control. This shift in the melting curve confirms target engagement.

References

Application Notes and Protocols for Cell-Based Assays with Yap-tead-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yap-tead-IN-1 is a potent and competitive peptide inhibitor of the YAP-TEAD protein-protein interaction, a critical nexus in the Hippo signaling pathway. The Hippo pathway is a key regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is implicated in various cancers. This compound serves as a valuable tool for investigating the therapeutic potential of targeting YAP-TEAD signaling. These application notes provide detailed protocols for utilizing this compound in common cell-based assays to assess its biological activity and effects on cancer cells.

Mechanism of Action

The Hippo signaling cascade culminates in the phosphorylation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). When the pathway is active, phosphorylated YAP/TAZ are retained in the cytoplasm and targeted for degradation. In the "Hippo-off" state, characteristic of many cancers, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD (transcriptional enhanced associate domain) transcription factors. This complex then drives the expression of genes that promote cell proliferation and inhibit apoptosis. This compound is a 17-mer peptide that competitively binds to TEAD, thereby preventing its interaction with YAP and inhibiting downstream gene transcription.

Data Presentation

| Parameter | Value | Reference |

| IC50 (YAP-TEAD Interaction) | 25 nM | [1][2] |

| Kd (Binding Affinity to TEAD1) | 15 nM | [1][2] |

| Kd (YAP (50-171) to TEAD1) | 40 nM | [1][2] |

Signaling Pathway Diagram

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

TEAD-Responsive Luciferase Reporter Assay

This assay measures the transcriptional activity of the YAP-TEAD complex. A reporter construct containing multiple TEAD binding sites upstream of a luciferase gene is introduced into cells. Inhibition of the YAP-TEAD interaction by this compound will result in a decrease in luciferase expression.

Materials:

-

Human cancer cell line with active Hippo signaling (e.g., NCI-H226, A375)

-

TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)

-

Control plasmid for normalization (e.g., Renilla luciferase plasmid)

-

Transfection reagent

-

Complete cell culture medium

-

This compound

-

Dual-luciferase reporter assay system

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 104 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Transfection: Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: After 24 hours of transfection, replace the medium with fresh complete medium.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of this compound to the cells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the vehicle control.

Cell Viability Assay (MTS Assay)

This assay determines the effect of this compound on cell proliferation and viability. MTS is a tetrazolium salt that is reduced by metabolically active cells to a colored formazan product, the amount of which is proportional to the number of viable cells.

Materials:

-

Human cancer cell line (e.g., NCI-H226, A375)

-

Complete cell culture medium

-

This compound

-

MTS reagent

-

96-well tissue culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of this compound to the cells. Include a vehicle control.

-

Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle control.

Co-Immunoprecipitation (Co-IP) of Endogenous YAP and TEAD

This protocol is used to verify that this compound disrupts the interaction between YAP and TEAD proteins within the cell.

Materials:

-

Human cancer cell line

-

This compound

-

Cold PBS

-

Co-IP Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against YAP or TEAD for immunoprecipitation

-

Protein A/G magnetic beads

-

Antibodies against YAP and TEAD for Western blotting

-

SDS-PAGE and Western blotting reagents and equipment

Protocol:

-

Cell Treatment and Lysis: Culture cells to 80-90% confluency and treat with this compound or vehicle control for the desired time. Wash cells with cold PBS and lyse with Co-IP lysis buffer.

-

Pre-clearing: Centrifuge the lysates to pellet cell debris. Incubate the supernatant with protein A/G magnetic beads to pre-clear non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-YAP) overnight at 4°C with gentle rotation.

-

Bead Binding: Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both YAP and TEAD to detect the co-immunoprecipitated protein. A decrease in the co-precipitated protein in the this compound treated sample indicates disruption of the interaction.

Experimental Workflow Diagram

Caption: Workflow for key cell-based assays with this compound.

References

Application Notes and Protocols for Yap-tead-IN-1 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yap-tead-IN-1 is a potent, 17-mer cyclic peptide inhibitor of the YAP-TEAD protein-protein interaction (PPI).[1][2][3] Dysregulation of the Hippo signaling pathway, leading to the activation of the transcriptional co-activator Yes-associated protein (YAP) and its interaction with TEA domain (TEAD) transcription factors, is a key driver in the development and progression of various cancers.[4][5][6] The formation of the YAP-TEAD complex is a critical event that mediates the oncogenic functions of YAP.[7][8][9] By disrupting this interaction, this compound offers a promising therapeutic strategy for cancers with a dependency on YAP-TEAD signaling.[2]

These application notes provide a comprehensive guide for the utilization of this compound in preclinical animal models of cancer, including its mechanism of action, formulation, and detailed protocols for in vivo studies.

Mechanism of Action

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis through the control of cell proliferation and apoptosis.[6] When the Hippo pathway is active, it phosphorylates YAP, leading to its cytoplasmic retention and degradation. In many cancers, the Hippo pathway is inactivated, allowing unphosphorylated YAP to translocate to the nucleus.[10] In the nucleus, YAP binds to TEAD transcription factors to drive the expression of genes that promote cell proliferation, migration, and inhibit apoptosis.[4][10]

This compound is a competitive inhibitor that directly binds to TEAD, preventing its interaction with YAP.[1][2][3] This disruption of the YAP-TEAD complex leads to the suppression of TEAD-dependent gene transcription and subsequent inhibition of tumor growth.

Quantitative Data

While specific in vivo efficacy data for this compound is not yet published, the following table summarizes its in vitro potency. This data is crucial for guiding dose selection in initial in vivo studies.

| Parameter | Value | Reference |

| IC50 (YAP-TEAD Interaction) | 25 nM | [1][3] |

| Binding Affinity (Kd) to TEAD1 | 15 nM | [2] |

Experimental Protocols

The following protocols are generalized for the use of a peptide-based YAP-TEAD inhibitor in a subcutaneous xenograft mouse model. It is critical to note that specific parameters such as animal strain, cell line, and especially the dosage and administration schedule of this compound, should be optimized for each specific experimental setting.

Formulation of this compound for In Vivo Administration

A recommended formulation for preparing this compound for in vivo use is provided below.[3] It is advisable to prepare the formulation fresh for each administration.

Materials:

-

This compound peptide

-

Sterile water for injection

-

PEG 300

-

Tween 80

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles

Protocol:

-

Prepare a stock solution of this compound in sterile water (e.g., 40 mg/mL). Ensure it is fully dissolved.

-

In a sterile tube, for a 1 mL final volume, add 400 µL of PEG 300.

-

To the PEG 300, add 50 µL of the 40 mg/mL this compound stock solution. Mix thoroughly until the solution is clear.

-

Add 50 µL of Tween 80 to the mixture and mix until clear.

-

Add 500 µL of sterile water to bring the final volume to 1 mL. Mix gently but thoroughly.

-

The final concentration of this compound in this example formulation would be 2 mg/mL. Adjust volumes accordingly to achieve the desired final concentration.

Subcutaneous Xenograft Tumor Model

This protocol outlines the establishment of a subcutaneous tumor model in immunocompromised mice, a common model for evaluating anti-cancer therapeutics.

Materials:

-

Cancer cell line with known YAP-TEAD dependency

-

Immunocompromised mice (e.g., NOD-SCID or NSG mice, 6-8 weeks old)

-

Sterile PBS

-

Matrigel (optional, can enhance tumor take rate)

-

Trypsin-EDTA

-

Cell culture medium

-

Hemocytometer or automated cell counter

-

Sterile syringes (1 mL) and needles (27G)

-

Calipers

Protocol:

-

Culture the selected cancer cell line under standard conditions.

-

Harvest the cells by trypsinization, wash with PBS, and perform a cell count.

-

Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5-10 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (containing 5-10 x 10^6 cells) into the flank of each mouse.

-

Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

In Vivo Efficacy Study

This protocol describes a typical efficacy study to evaluate the anti-tumor activity of this compound.

Materials:

-

Tumor-bearing mice (from Protocol 2)

-

Formulated this compound (from Protocol 1)

-

Vehicle control (formulation without the peptide)

-

Calipers

-

Animal balance

Protocol:

-

Begin treatment when tumors have reached the predetermined size.

-

Administer this compound to the treatment group via the desired route (e.g., intraperitoneal or intravenous injection). The dosage and schedule will need to be determined empirically. A starting point could be a dose range informed by other in vivo peptide studies (e.g., 1-20 mg/kg) administered daily or on alternate days.

-

Administer the vehicle control to the control group using the same volume and schedule.

-

Monitor tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

-

At the end of the study (based on tumor size in the control group reaching a humane endpoint or a predetermined time point), euthanize the mice.

-

Excise the tumors and measure their final weight.

-

Tumors can be processed for further analysis, such as histology, immunohistochemistry for proliferation and apoptosis markers, or Western blotting to confirm target engagement (e.g., downregulation of YAP-TEAD target genes).

Safety and Toxicity Considerations

As with any therapeutic agent, potential toxicity should be monitored. While specific toxicity data for this compound is not available, studies with other YAP-TEAD inhibitors have noted potential for renal toxicity.[11] Therefore, it is recommended to monitor for signs of toxicity in animal models, which can include:

-

Body weight loss

-

Changes in behavior or appearance (e.g., lethargy, ruffled fur)

-

At the end of the study, consider collecting blood for serum chemistry analysis and major organs for histological examination.

Conclusion

This compound is a valuable research tool for investigating the role of the YAP-TEAD interaction in cancer. The protocols and information provided herein offer a framework for designing and conducting in vivo studies to evaluate its therapeutic potential. Researchers are strongly encouraged to perform pilot studies to determine the optimal dose, schedule, and administration route for their specific animal model and cancer type.

References

- 1. apexbt.com [apexbt.com]

- 2. Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP–TEAD Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. dovepress.com [dovepress.com]

- 5. Novel Peptide Therapeutic Approaches for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. onclive.com [onclive.com]

- 7. IAG933, an oral selective YAP1-TAZ/pan-TEAD protein-protein interaction inhibitor (PPIi) with pre-clinical activity in monotherapy and combinations with MAPK inhibitors - OAK Open Access Archive [oak.novartis.com]

- 8. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Direct Inhibition of the YAP : TEAD Interaction: An Unprecedented Drug Discovery Challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]

- 11. AACR: YAP/TEAD inhibitor VT3989 is well tolerated and shows antitumor activity in advanced mesothelioma and NF2-mutant cancers | MD Anderson Cancer Center [mdanderson.org]

Application Notes and Protocols for Co-immunoprecipitation with Yap-tead-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development of various cancers. The transcriptional coactivator Yes-associated protein (YAP) and its paralog TAZ are the main downstream effectors of this pathway. In their active state, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. The interaction between YAP and TEAD is therefore a key node for therapeutic intervention in cancers with a hyperactive Hippo pathway.

Yap-tead-IN-1, also known as Peptide 17, is a potent and specific peptide-based inhibitor of the YAP-TEAD protein-protein interaction. These application notes provide a comprehensive overview of the use of this compound in co-immunoprecipitation (Co-IP) experiments to study the disruption of the YAP-TEAD complex.

Mechanism of Action

This compound is a synthetic peptide that mimics the binding interface of YAP to TEAD. By competitively binding to the YAP-binding domain on TEAD transcription factors, this compound effectively prevents the endogenous YAP protein from forming a functional transcriptional complex with TEAD.[1][2] This leads to the suppression of TEAD-dependent gene transcription and subsequently inhibits cancer cell proliferation and survival.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound and its effect on the YAP-TEAD interaction.

| Parameter | Value | Reference |

| IC50 (YAP-TEAD Interaction) | 25 nM | [1] |

| Binding Affinity (Kd for TEAD1) | 15 nM | [1] |

| Binding Affinity (Kd for YAP 50-171) | 40 nM | [1] |

Illustrative Co-immunoprecipitation Data:

The following table presents illustrative quantitative data from a Co-immunoprecipitation experiment designed to measure the dose-dependent inhibition of the YAP-TEAD interaction by this compound. The data represents the relative amount of YAP co-immunoprecipitated with TEAD, as determined by densitometry of Western blot bands.

| This compound Concentration | Relative Amount of Co-IP'd YAP (%) |

| 0 nM (Vehicle Control) | 100 |

| 10 nM | 75 |

| 25 nM | 50 |

| 50 nM | 25 |

| 100 nM | 10 |

| 250 nM | <5 |

Signaling Pathway Diagram

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for Co-immunoprecipitation with this compound.

Detailed Experimental Protocols

Co-immunoprecipitation of Endogenous YAP-TEAD

This protocol is designed to assess the efficacy of this compound in disrupting the interaction between endogenous YAP and TEAD proteins in a suitable cancer cell line (e.g., NCI-H226, which has a known Hippo pathway mutation).

Materials:

-

This compound (Peptide 17)

-

Cell line with high YAP/TEAD activity (e.g., NCI-H226)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.

-

Anti-TEAD antibody (for immunoprecipitation)

-

Anti-YAP antibody (for Western blotting)

-

Normal Rabbit or Mouse IgG (Isotype control)

-

Protein A/G magnetic beads or agarose beads

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Western blot blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100, 250 nM) for 24 hours. Include a vehicle-only control (e.g., DMSO or sterile water, depending on the peptide's solvent).

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold Co-IP Lysis Buffer to each 10 cm plate.

-